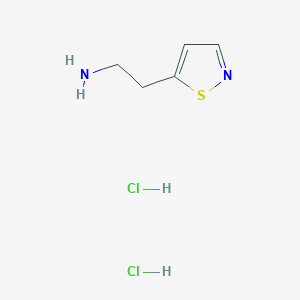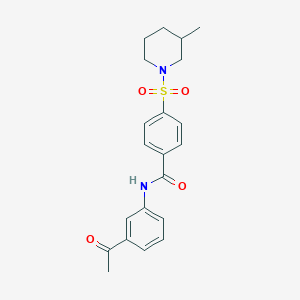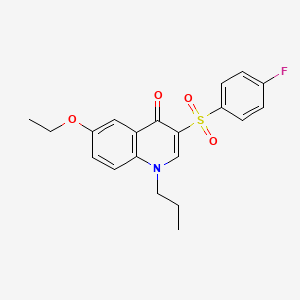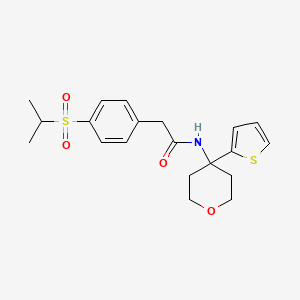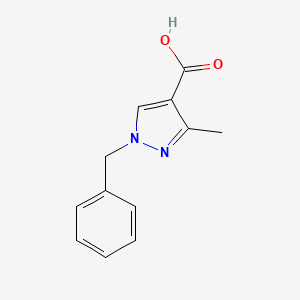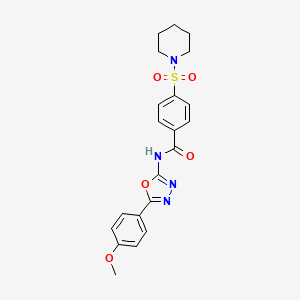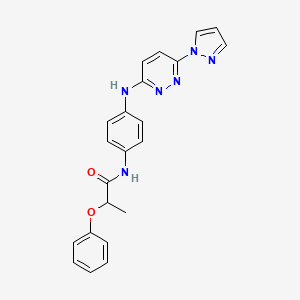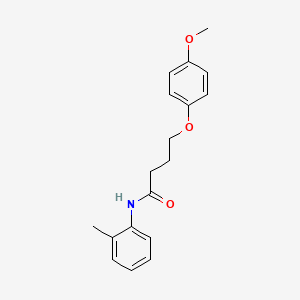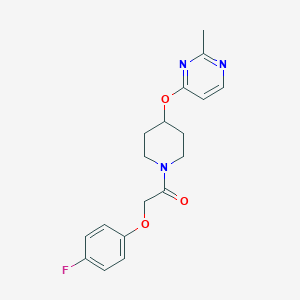
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is an organic compound with a complex molecular structure, comprising several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves a multi-step process:
Formation of 4-Fluorophenol: : This can be achieved through the nitration of fluorobenzene, followed by reduction.
Ether Formation: : 4-Fluorophenol reacts with 2-bromoacetophenone to form an ether bond.
Piperidine Substitution: : Introduction of the piperidine moiety through a nucleophilic substitution reaction.
Pyrimidine Derivative Addition: : Finally, the compound is completed by adding the 2-methylpyrimidine moiety via another nucleophilic substitution.
Industrial Production Methods
Industrial production may utilize similar steps but optimized for large-scale synthesis. This includes the use of more efficient catalysts and solvents to maximize yield and purity, as well as automated and controlled reaction environments.
Chemical Reactions Analysis
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Types of Reactions
Oxidation: : Can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions might involve the conversion of ketone groups to secondary alcohols.
Substitution: : The compound can undergo substitution reactions, particularly on the phenoxy and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid under controlled temperatures.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophiles, under either acidic or basic conditions, depending on the desired substitution site.
Major Products Formed
Depending on the reaction conditions, oxidation may yield hydroxyl or carboxyl derivatives, while reduction typically produces alcohol derivatives. Substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, facilitating studies in organic synthesis and reaction mechanisms.
Biology
In biological research, it can serve as a molecular probe for studying receptor-ligand interactions, particularly due to its ability to interact with various biological targets.
Medicine
Medicinal chemistry utilizes this compound in drug development, where its unique structure can be modified to create new pharmacologically active agents.
Industry
Industrially, it finds use in the development of new materials, including polymers and other advanced materials, due to its stability and functional diversity.
Mechanism of Action
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone exerts its effects by interacting with specific molecular targets, typically involving:
Receptor Binding: : Binds to receptors with high affinity, altering their function.
Pathways: : Modulates signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Unique Features
This compound is unique due to its combination of fluorophenoxy, piperidine, and pyrimidine functional groups, which provide a distinct set of chemical and biological properties.
Similar Compounds
2-(4-Fluorophenoxy)acetic acid: : Shares the fluorophenoxy moiety but differs in the rest of the structure.
4-(2-Pyrimidinyloxy)piperidine: : Contains the pyrimidine and piperidine units but lacks the fluorophenoxy component.
1-(4-Fluorophenyl)piperidine: : Similar piperidine-fluorophenyl structure but without the pyrimidine group.
This compound's uniqueness lies in its multifunctional structure, combining properties from various chemical entities to create a versatile and valuable molecule.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-16-7-10-22(11-8-16)18(23)12-24-15-4-2-14(19)3-5-15/h2-6,9,16H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLSFNFESGQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)
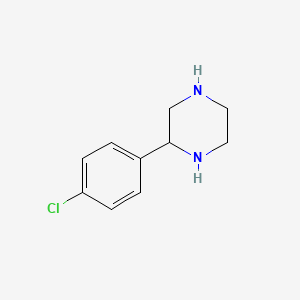
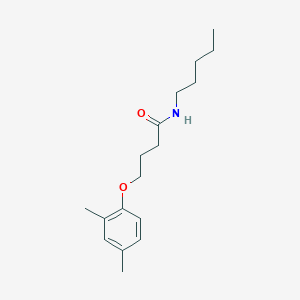
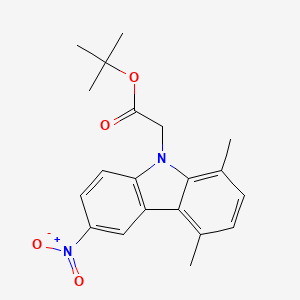
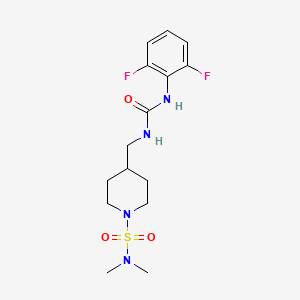
![3-(4-methoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2986014.png)
